Trideca-4,7-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-4,7-dien-2-ol is an organic compound with the molecular formula C13H24O. It contains a total of 37 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,7-dien-2-ol involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of cyclooctanecarboxaldehyde with piperidine in toluene under a nitrogen atmosphere, followed by fractional distillation . The resulting product undergoes further reactions, including the addition of methyl vinyl ketone and subsequent refluxing with sodium acetate, acetic acid, and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Trideca-4,7-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of double bonds and a hydroxyl group makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trideca-4,7-dien-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Trideca-4,7-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Trideca-4,7-dien-2-ol can be compared with other similar compounds, such as:
Tetradeca-4,7-dien-2-ol: Similar structure but with an additional carbon atom.
Dodeca-4,7-dien-2-ol: Similar structure but with one fewer carbon atom.
Hexadeca-4,7-dien-2-ol: Similar structure but with two additional carbon atoms.
These compounds share similar chemical properties but differ in their molecular size and specific applications. This compound is unique due to its specific balance of molecular size and functional groups, making it suitable for a wide range of applications .
Properties
CAS No. |
497859-37-7 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-4,7-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3 |
InChI Key |
PUCSFWCCOXOPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.